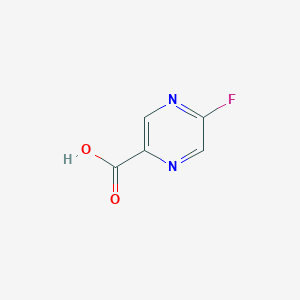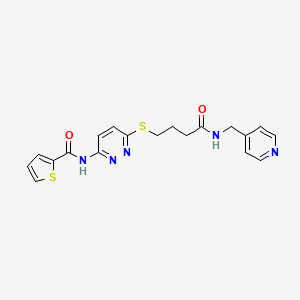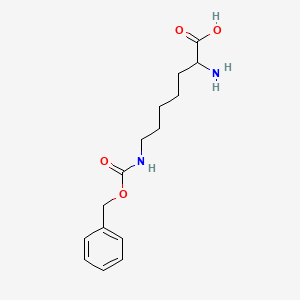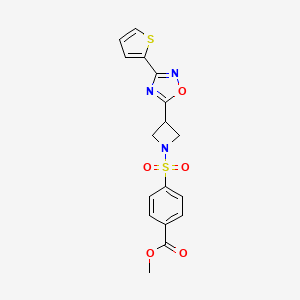
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide (abbreviated as 2-DCPA) is a synthetic compound of interest for its potential applications in scientific research. It is a member of the amide family of compounds, and has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
作用机制
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has been studied for its potential mechanism of action. It is believed to act by inhibiting the activity of enzymes involved in the synthesis of fatty acids and cholesterol. It has also been suggested that 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide may act by blocking the action of certain hormones involved in the regulation of fat and cholesterol metabolism.
Biochemical and Physiological Effects
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has been studied for its biochemical and physiological effects. Studies have shown that it may have a beneficial effect on lipid and cholesterol metabolism. It has been suggested that 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide may reduce cholesterol levels in the blood and reduce the risk of cardiovascular disease. It has also been suggested that it may have beneficial effects on weight loss and glucose metabolism.
实验室实验的优点和局限性
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it safe to handle and use in laboratory experiments. However, it is important to note that 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is a synthetic compound, and its effects may not necessarily be the same as those of natural compounds.
未来方向
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is a compound of great potential for use in scientific research. Potential future directions for 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide include further investigation into its mechanism of action, as well as its potential therapeutic applications. Other potential future directions include studying its effects on other metabolic processes, such as glucose metabolism, and its potential for use in drug delivery systems. Additionally, further research into its biochemical and physiological effects could provide valuable insight into its potential therapeutic applications.
合成方法
The synthesis of 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has been described in detail in the literature. It can be synthesized from the reaction of 3,4-dichlorophenylacetic acid and 2-phenylsulfanyl ethanol in the presence of acetic anhydride and pyridine. The reaction is carried out in a two-step process, first with the formation of an intermediate compound, followed by a second step to form the final product. The reaction is typically carried out at a temperature of 60-70°C and a pressure of 1-2 atm.
科学研究应用
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has been studied for its potential applications in scientific research. It has been used in laboratory experiments to investigate its biochemical and physiological effects. It has also been used to study its mechanism of action, as well as to investigate potential therapeutic applications.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-14-7-6-12(10-15(14)18)11-16(20)19-8-9-21-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHOBRAYORVEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2788699.png)
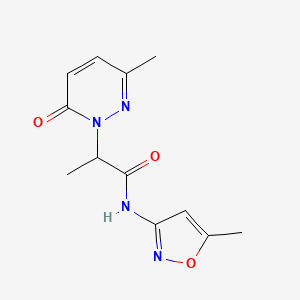
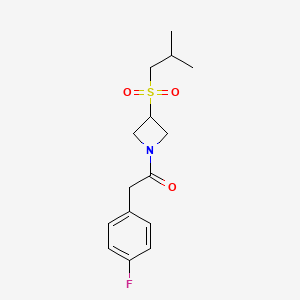

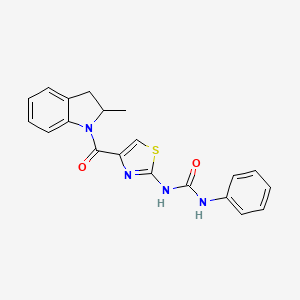
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2788709.png)
![(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2788710.png)
